REACTION_SMILES
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[CH3:46][N:47]([CH3:48])[CH:49]=[O:50].[CH:1]1([CH:2]([CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]2)[C:9]([OH:10])=[O:11])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1.[CH:23]1([CH:29]([CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[N:36]=[C:37]=[O:38])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]1.[Cl:17][C:18]([C:19]([Cl:20])=[O:21])=[O:22].[Cl:42][CH2:43][Cl:44].[ClH:45].[N-:39]=[C:40]=[O:41]>>[CH:23]1([CH:29]([CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)[NH2:36])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(C1CCCCC1)C1CCCCC1
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Name
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O=C=NC(C1CCCCC1)C1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NC(C1CCCCC1)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=C=O
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Name
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Type
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product
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Smiles
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NC(C1CCCCC1)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |